REACTION_CXSMILES
|
Br[CH2:2][C:3](=[O:8])[CH2:4][CH:5]([CH3:7])[CH3:6].[C:9]1(=[O:19])[NH:13][C:12](=[O:14])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12.[K]>C1(C)C=CC=CC=1>[CH3:6][CH:5]([CH3:7])[CH2:4][C:3](=[O:8])[CH2:2][N:13]1[C:9](=[O:19])[C:10]2[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12]1=[O:14] |f:1.2,^1:19|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrCC(CC(C)C)=O
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stir for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the resulting slurry to room temperature
|
Type
|
FILTRATION
|
Details
|
filter off solids
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate in vacuo to a solid
|
Type
|
CUSTOM
|
Details
|
Purify the residue by chromatography on silica gel (40 g)
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (1:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(CN1C(C2=CC=CC=C2C1=O)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |